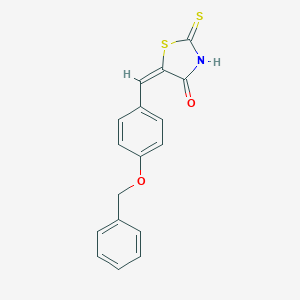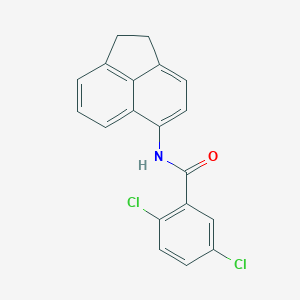![molecular formula C28H20N2O6 B413319 2-[3-(3,4-DIMETHYLPHENOXY)PHENYL]-5-(3-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B413319.png)
2-[3-(3,4-DIMETHYLPHENOXY)PHENYL]-5-(3-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(3,4-DIMETHYLPHENOXY)PHENYL]-5-(3-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that belongs to the class of isoindole derivatives Isoindole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3,4-DIMETHYLPHENOXY)PHENYL]-5-(3-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the condensation of phthalic anhydride with primary amines to form isoindole-1,3-dione derivatives . The reaction conditions often require the use of solvents such as dichloromethane (DCM) and catalysts like lutidine and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2-[3-(3,4-DIMETHYLPHENOXY)PHENYL]-5-(3-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield corresponding phenoxy acids, while reduction may yield amine derivatives.
科学研究应用
2-[3-(3,4-DIMETHYLPHENOXY)PHENYL]-5-(3-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
作用机制
The mechanism of action of 2-[3-(3,4-DIMETHYLPHENOXY)PHENYL]-5-(3-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects .
相似化合物的比较
Similar Compounds
Phenoxy acetamide derivatives: These compounds share a similar phenoxy structure and have been investigated for their pharmacological activities.
Indole derivatives: These compounds contain an indole nucleus and exhibit diverse biological activities.
Uniqueness
2-[3-(3,4-DIMETHYLPHENOXY)PHENYL]-5-(3-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual phenoxy and isoindole structure allows for versatile applications in various scientific fields.
属性
分子式 |
C28H20N2O6 |
|---|---|
分子量 |
480.5g/mol |
IUPAC 名称 |
2-[3-(3,4-dimethylphenoxy)phenyl]-5-(3-nitrophenoxy)isoindole-1,3-dione |
InChI |
InChI=1S/C28H20N2O6/c1-17-9-10-23(13-18(17)2)35-21-7-3-5-19(14-21)29-27(31)25-12-11-24(16-26(25)28(29)32)36-22-8-4-6-20(15-22)30(33)34/h3-16H,1-2H3 |
InChI 键 |
WBPPWKISRYIBSJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)OC2=CC=CC(=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)OC5=CC=CC(=C5)[N+](=O)[O-])C |
规范 SMILES |
CC1=C(C=C(C=C1)OC2=CC=CC(=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)OC5=CC=CC(=C5)[N+](=O)[O-])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzoic acid](/img/structure/B413238.png)
![N-(2-chlorobenzylidene)-N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amine](/img/structure/B413239.png)
![N-(3-chlorobenzylidene)-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amine](/img/structure/B413241.png)
![N-(3-chlorobenzylidene)-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]amine](/img/structure/B413243.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,5-dichlorobenzamide](/img/structure/B413246.png)

![2,5-dichloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B413248.png)
![2,5-dichloro-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B413249.png)
![4-({[2-(4-Iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenyl 2-furoate](/img/structure/B413250.png)
![2-Furyl 4-({[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl)benzoate](/img/structure/B413252.png)
![N-{2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]phenyl}-N-[(2-methoxy-1-naphthyl)methylene]amine](/img/structure/B413253.png)
![4-Bromo-2-ethoxy-6-({[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol](/img/structure/B413254.png)
![4-Bromo-2-ethoxy-6-({[4-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B413256.png)
